molecular formula C13H10ClN3 B11868072 3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine

3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine

Cat. No.: B11868072
M. Wt: 243.69 g/mol
InChI Key: BVKVSLANKQFDKW-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that contains both pyridine and imidazo[1,2-a]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine typically involves the reaction of 2-chloropyridine with 2-methylimidazo[1,2-a]pyridine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction may produce a dechlorinated imidazo[1,2-a]pyridine derivative.

Scientific Research Applications

3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine is unique due to its combination of the chloropyridine and imidazo[1,2-a]pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

3-(2-chloropyridin-4-yl)-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H10ClN3/c1-9-13(10-5-6-15-11(14)8-10)17-7-3-2-4-12(17)16-9/h2-8H,1H3

InChI Key

BVKVSLANKQFDKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=CC(=NC=C3)Cl

Origin of Product

United States

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